

Preparing Verteporfin Stock Solutions for Cell Culture: Application Notes and Protocols

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Compound of Interest

Compound Name: Verteporfin (Standard)

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Abstract

Verteporfin is a versatile benzoporphyrin derivative with well-established applications in both photodynamic therapy (PDT) and as a potent inhibitor of the Hippo signaling pathway effector, Yes-associated protein (YAP).^{[1][2]} Its utility in cell culture experiments necessitates standardized protocols for the preparation of stock solutions and its application in experimental settings. These application notes provide detailed protocols for the preparation of Verteporfin stock solutions, its use in cell culture for both PDT and YAP inhibition studies, and a summary of its key characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative data for Verteporfin, compiled from various suppliers and research articles.

Table 1: Physicochemical Properties of Verteporfin

Property	Value	Source(s)
Molecular Weight	718.79 g/mol	[2][3]
Molecular Formula	C ₄₁ H ₄₂ N ₄ O ₈	[1][3]
Purity	>95% - >98%	[2][3]
Appearance	Crystalline solid	[2]
CAS Number	129497-78-5	[1][3]

Table 2: Solubility of Verteporfin

Solvent	Solubility	Source(s)
DMSO	≥18.3 mg/mL to 100 mg/mL	[1][4][5][6]
Water	Insoluble	[6]
Ethanol	Insoluble	[6]

Table 3: Stock Solution and Storage Recommendations

Parameter	Recommendation	Source(s)
Stock Solution Preparation		
Recommended Solvent	DMSO (fresh, anhydrous recommended)	[1][2][4]
Example 1 (10 mM)	Reconstitute 5 mg in 695 μ L of DMSO.	[1][3]
Example 2 (10 mM)	Resuspend 1 mg in 139 μ L of DMSO.	[2]
Storage		
Lyophilized Powder	-20°C in the dark, with desiccant. Stable for 12-24 months.	[1][2][3][4]
Stock Solution	-20°C or -80°C in the dark. Aliquot to avoid freeze-thaw cycles.	[1][2][4]
Stock Solution Stability	Stable for up to 3 months at -20°C.	[1][3]

Experimental Protocols

Protocol for Preparing a 10 mM Verteporfin Stock Solution

This protocol provides a method for preparing a 10 mM stock solution of Verteporfin.

Materials:

- Verteporfin powder (e.g., 5 mg)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes

- Pipettes and sterile pipette tips

Procedure:

- Bring the lyophilized Verteporfin powder and DMSO to room temperature.
- To prepare a 10 mM stock solution, reconstitute 5 mg of Verteporfin powder in 695 μ L of DMSO.[1][3] Alternatively, for a smaller volume, resuspend 1 mg in 139 μ L of DMSO.[2]
- Vortex the solution until the Verteporfin is completely dissolved. Gentle warming at 37°C for 10 minutes or sonication can aid in dissolution.[5]
- Aliquot the stock solution into smaller working volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][2]
- Store the aliquots at -20°C, protected from light.[1][2][3]

Protocol for Verteporfin Treatment in Cell Culture

Verteporfin can be used in cell culture for two primary purposes: as a photosensitizer in Photodynamic Therapy (PDT) or as an inhibitor of the YAP-TEAD interaction.

Objective: To study the effects of Hippo pathway inhibition on cell proliferation, apoptosis, or gene expression.

Procedure:

- Culture cells to the desired confluency in appropriate cell culture plates.
- Prepare the final working concentration of Verteporfin by diluting the stock solution in fresh cell culture medium immediately before use.[2] Working concentrations can vary depending on the cell line and desired effect, typically ranging from 100 nM to 5 μ M.[2][7]
- Remove the existing media from the cells and replace it with the media containing the desired concentration of Verteporfin.
- It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest Verteporfin concentration) as DMSO can have cytotoxic effects at higher

concentrations.[2] The final DMSO concentration should typically be kept below 0.1%.[2]

- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[8][9]
- Following incubation, proceed with downstream assays such as cell viability assays (e.g., MTT), Western blotting for protein expression, or RT-qPCR for gene expression analysis.

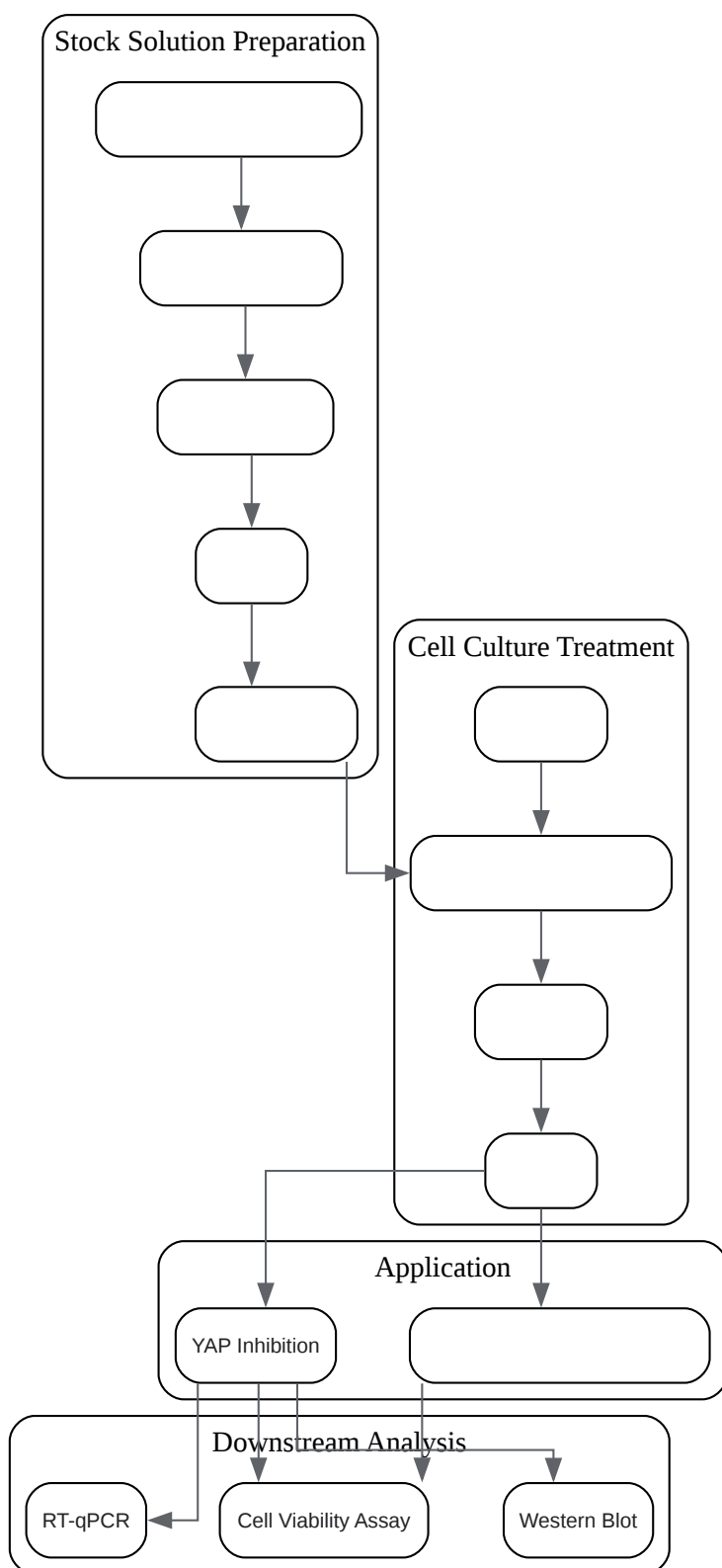
Objective: To induce cell death through the generation of reactive oxygen species upon photoactivation.

Procedure:

- Seed cells in appropriate culture plates and allow them to adhere overnight.
- Prepare the desired working concentration of Verteporfin in serum-free medium.[10]
Concentrations for PDT can range from ng/mL to low μ M.[5][9][11]
- Remove the culture medium and incubate the cells with the Verteporfin-containing medium for a specific duration (e.g., 1 to 24 hours), ensuring the plates are protected from light.[9][10]
- Following incubation, irradiate the cells with a light source at a wavelength of approximately 690 nm.[9][10][12] The light dose will need to be optimized for the specific cell type and Verteporfin concentration.
- After irradiation, replace the medium with fresh, complete culture medium.
- Incubate the cells for a further period (e.g., 24 hours) before assessing cell viability or other endpoints.[10]

Diagrams

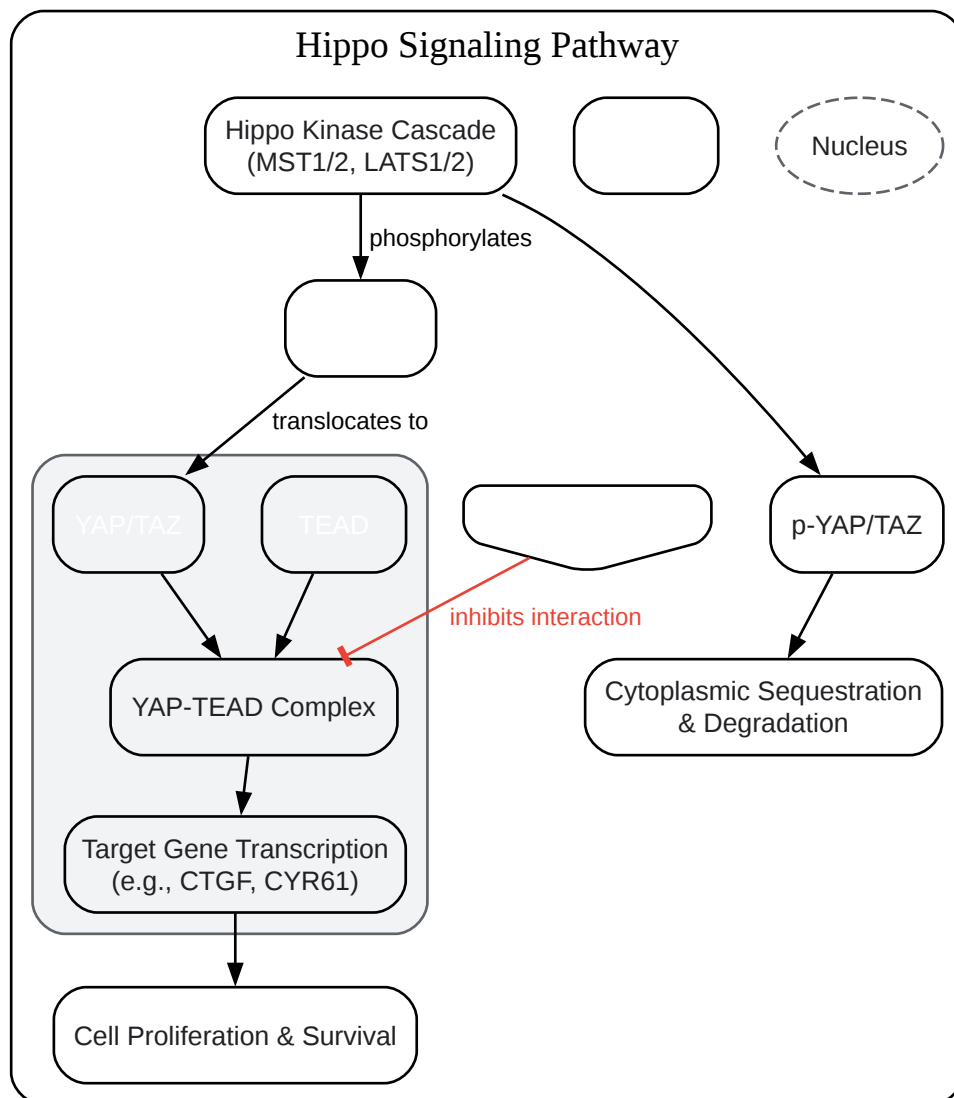
Experimental Workflow



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Caption: Workflow for preparing and using Verteporfin in cell culture.

Verteporfin's Mechanism of Action on the Hippo-YAP Signaling Pathway



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Caption: Verteporfin inhibits the interaction between YAP and TEAD.

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